molecular formula C31H29NO8 B1417925 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 889453-84-3

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No. B1417925
M. Wt: 543.6 g/mol
InChI Key: KDSWOYVINHSEOI-YLVCXTSJSA-N
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Description

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a compound with the molecular formula C31H29NO8 and a molecular weight of 543.57 . It is a white to off-white crystalline powder . This compound is an integral biomedicine compound and holds immense promise for the treatment of specific ailments .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxyphenyl 3-O-allyl-4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside . The InChI code is 1S/C31H29NO8/c1-3-17-36-27-25 (32-28 (33)22-11-7-8-12-23 (22)29 (32)34)31 (38-21-15-13-20 (35-2)14-16-21)39-24-18-37-30 (40-26 (24)27)19-9-5-4-6-10-19/h3-16,24-27,30-31H,1,17-18H2,2H3/t24-,25-,26-,27-,30?,31-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a melting point of 128-132°C . It is soluble in chloroform . The specific rotation [α]D is 33° (C=1, CHCl3) .

Scientific Research Applications

Glycosyl Donor in Disaccharide Synthesis Soliman et al. (2003) reported the use of a compound similar to 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside as a glycosyl donor for efficient synthesis of disaccharides. This highlights its role in the synthesis of complex sugar molecules, which can have various applications in biochemical research (Soliman et al., 2003).

Glycosyl Acceptors in Synthetic Chemistry Robina et al. (1996) explored the synthesis of glycosyl acceptors by regioselective benzylations of a glucoside closely related to the chemical of interest. This research contributes to our understanding of how such compounds can be modified and used in synthetic chemistry (Robina et al., 1996).

Hyaluronic Acid Synthesis Research by Slaghek et al. (1994) involved the synthesis of hyaluronic acid-related saccharides using a derivative of the glucopyranoside. Hyaluronic acid is a critical component in various biological processes, highlighting the compound's importance in biochemistry (Slaghek et al., 1994).

properties

IUPAC Name

2-[(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c1-3-17-36-27-25(32-28(33)22-11-7-8-12-23(22)29(32)34)31(38-21-15-13-20(35-2)14-16-21)39-24-18-37-30(40-26(24)27)19-9-5-4-6-10-19/h3-16,24-27,30-31H,1,17-18H2,2H3/t24-,25-,26-,27-,30?,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSWOYVINHSEOI-YLVCXTSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659758
Record name 4-Methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside

CAS RN

889453-84-3
Record name 4-Methoxyphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-3-O-2-propen-1-yl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889453-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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